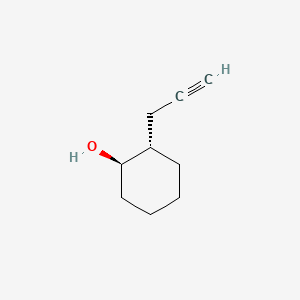

Cyclohexanol, 2-(2-propynyl)-, trans-

Descripción

trans-2-(2-Propynyl)cyclohexanol is a substituted cyclohexanol derivative characterized by a propargyl (2-propynyl) group at the 2-position of the cyclohexanol ring in the trans-configuration. The trans designation indicates that the hydroxyl (-OH) and propargyl (-C≡C-CH3) groups are on opposite sides of the cyclohexane ring.

Propiedades

Número CAS |

101859-16-9 |

|---|---|

Fórmula molecular |

C9H14O |

Peso molecular |

138.21 g/mol |

Nombre IUPAC |

(1R,2S)-2-prop-2-ynylcyclohexan-1-ol |

InChI |

InChI=1S/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h1,8-10H,3-7H2/t8-,9-/m1/s1 |

Clave InChI |

HSTZTEDWURGETC-RKDXNWHRSA-N |

SMILES isomérico |

C#CC[C@@H]1CCCC[C@H]1O |

SMILES canónico |

C#CCC1CCCCC1O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanol, 2-(2-propynyl)-, trans- typically involves the addition of a 2-propynyl group to cyclohexanol. One common method is the alkylation of cyclohexanol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol. The product is then purified through distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of Cyclohexanol, 2-(2-propynyl)-, trans- may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of the corresponding alkyne precursor can also be employed, using catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .

Análisis De Reacciones Químicas

Types of Reactions

Cyclohexanol, 2-(2-propynyl)-, trans- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous medium under reflux conditions.

Reduction: LiAlH4 in dry ether at room temperature.

Substitution: SOCl2 in the presence of pyridine at room temperature.

Major Products Formed

Oxidation: Cyclohexanone, 2-(2-propynyl)-.

Reduction: Cyclohexane, 2-(2-propynyl)-.

Substitution: Cyclohexyl chloride, 2-(2-propynyl)-.

Aplicaciones Científicas De Investigación

Cyclohexanol, 2-(2-propynyl)-, trans- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Mecanismo De Acción

The mechanism of action of Cyclohexanol, 2-(2-propynyl)-, trans- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Structural and Physical Properties

Substituents at the 2-position of cyclohexanol significantly influence molecular geometry, polarity, and intermolecular interactions. Key analogs and their properties are summarized below:

Table 1: Structural and Physical Properties of trans-2-Substituted Cyclohexanols

| Compound | Molecular Formula | Molecular Weight | Key Substituent Features | Density (g/cm³) | Viscosity (mPa·s) | Refractive Index |

|---|---|---|---|---|---|---|

| trans-2-(2-Propynyl)cyclohexanol* | C₉H₁₄O | ~138.20 | Propargyl group (-C≡C-CH₃), high reactivity | - | - | - |

| trans-2-Chlorocyclohexanol | C₆H₁₁ClO | 134.60 | Electronegative Cl, polar | - | - | - |

| trans-2-Phenylcyclohexanol | C₁₂H₁₆O | 184.25 | Bulky aromatic group, hydrophobic | - | - | - |

| trans-2-Methoxycyclohexanol | C₇H₁₄O₂ | 130.18 | Ether linkage (-OCH₃), moderate polarity | - | - | - |

| Vesamicol (trans-2-(4-Phenylpiperidino)cyclohexanol) | C₁₇H₂₅NO | 259.39 | Piperidine ring, presynaptic activity | - | - | - |

*Hypothetical data inferred from analogs.

Key Observations :

- Polarity : Chloro and methoxy substituents increase polarity compared to hydrophobic phenyl or propargyl groups.

- Steric Effects: Bulky substituents (e.g., phenyl in trans-2-phenylcyclohexanol) hinder rotational freedom and influence isomer stability .

- Hydrogen Bonding : trans-2-Hydroxycyclohexyl hydroperoxides with cis-2 or trans-2 substituents exhibit enhanced stability due to intramolecular hydrogen bonding .

Analytical Challenges

Mass spectrometry (MS) analysis of cyclohexanol derivatives is complicated by spectral similarities:

- NIST Database: Cyclohexanol analogs often share nearly identical mass spectra, reducing identification accuracy (e.g., low InLib values for cyclohexanol vs. unique compounds like folpet) .

- Isomer Differentiation : Cis/trans isomers require advanced techniques like chiral chromatography or NMR for unambiguous identification .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.